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4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
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Overview
Description
4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that features a triazole ring, a nitrophenyl group, and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling Reaction: The final step involves coupling the triazole derivative with fluoroaniline under suitable conditions, often using a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Antimicrobial Activity
4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has demonstrated potential as an antimicrobial agent. Compounds containing triazole rings are known for their ability to inhibit the growth of various bacteria and fungi. Research indicates that this compound may serve as a lead candidate in developing new antibiotics targeting resistant strains of bacteria.
Anticancer Research
The compound's unique structure suggests potential applications in cancer therapy. Triazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including the modulation of enzyme activity involved in cancer cell proliferation. Studies focusing on the interactions of this compound with specific biological targets are crucial for understanding its therapeutic effects .
Pesticide Development
Due to its antimicrobial properties, this compound is being investigated for use in agricultural chemicals. Its effectiveness against plant pathogens could lead to the development of new pesticides that are less harmful to the environment while maintaining efficacy against pests.
Case Study: Synthesis and Biological Evaluation
A study conducted on the synthesis of this compound involved several steps, including the formation of the triazole ring and subsequent substitution reactions. The synthesized compound was evaluated for its biological activity against various microbial strains and cancer cell lines. The results indicated significant activity, supporting further exploration into its mechanisms of action and potential therapeutic applications.
Study | Methodology | Findings |
---|---|---|
Synthesis and Evaluation | Multi-step synthesis followed by biological testing | Demonstrated antimicrobial and anticancer properties |
Comparative Analysis | Comparison with similar compounds | Enhanced activity attributed to fluorine substitution |
Mechanism of Action
The mechanism of action of 4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The fluoroaniline moiety can enhance the compound’s binding affinity to its targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 4-Fluoro-N-((5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,3-triazol-3-yl)methyl)aniline
Uniqueness
4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the 1,2,4-triazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
4-Fluoro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of both a triazole ring and an aniline moiety. Its molecular formula is C15H14FN5O2, and it has a molecular weight of approximately 303.3 g/mol. The fluorine atom and nitro group are significant for its biological activity, influencing its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring is often linked to enhanced antimicrobial properties due to its ability to interfere with cellular processes.
Anticancer Properties
The anticancer activity of triazole derivatives has been extensively studied. Research indicates that compounds featuring the triazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In particular, derivatives similar to this compound have shown promising results in targeting specific cancer pathways.
Anti-inflammatory Effects
Triazole-based compounds are also recognized for their anti-inflammatory properties. Studies have reported that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases . The compound’s structure may contribute to its ability to modulate inflammatory responses.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various triazole derivatives, including ones with nitrophenyl substitutions. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .
- Anticancer Screening : In vitro assays on cancer cell lines showed that similar triazole derivatives could reduce cell viability by over 70% at concentrations of 25 µM, signifying strong anticancer activity .
- Anti-inflammatory Assays : Compounds with structural similarities were tested for their ability to inhibit COX enzymes, where some exhibited IC50 values lower than standard anti-inflammatory drugs like ibuprofen .
Data Table: Biological Activities of Triazole Derivatives
Properties
Molecular Formula |
C15H12FN5O2 |
---|---|
Molecular Weight |
313.29 g/mol |
IUPAC Name |
4-fluoro-N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H12FN5O2/c16-11-4-6-12(7-5-11)17-9-14-18-15(20-19-14)10-2-1-3-13(8-10)21(22)23/h1-8,17H,9H2,(H,18,19,20) |
InChI Key |
ZSZUZNQHOYNTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
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